GSK-J2 sodium salt
CAS No.:
Cat. No.: VC4153185
Molecular Formula: C22H23N5NaO2
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H23N5NaO2 |
---|---|
Molecular Weight | 412.4 g/mol |
Standard InChI | InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); |
Standard InChI Key | LFPRQFGWKMRKLV-UHFFFAOYSA-N |
SMILES | C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na] |
Canonical SMILES | C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na] |
Introduction
Chemical and Physical Properties of GSK-J2 Sodium Salt
Structural Composition and Molecular Characteristics
GSK-J2 sodium salt has the molecular formula C22H23N5O2·Na and a molecular weight of 412.4 g/mol . Its canonical SMILES notation is OC(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CN=C4)=N1)=O.[Na], reflecting a pyridine-based scaffold with a sodium counterion enhancing solubility in aqueous solutions . The compound’s regio-isomeric configuration distinguishes it from GSK-J1, altering its binding affinity to the JMJD3 catalytic site .
Table 1: Key Chemical Properties of GSK-J2 Sodium Salt
Property | Value | Source |
---|---|---|
CAS Number | 2108665-15-0 | |
Molecular Formula | C22H23N5O2·Na | |
Molecular Weight | 412.4 g/mol | |
Solubility | Soluble in DMSO, 1eq. HCl | |
Storage Conditions | -20°C (desiccated) | |
Purity | ≥98% (HPLC) |
Solubility and Stability Considerations
GSK-J2 sodium salt demonstrates optimal solubility in dimethyl sulfoxide (DMSO) at concentrations up to 38.94 mg/mL (100 mM) and in 1 equivalent hydrochloric acid (HCl) at 19.47 mg/mL (50 mM) . Stability assays recommend storage at -20°C in desiccated conditions to prevent hydrolysis or degradation, with a shelf life of 6 months at -80°C or 1 month at -20°C .
Pharmacological Profile and Mechanism of Action
Target Specificity and Enzymatic Inhibition
GSK-J2 sodium salt was developed as an inactive control for GSK-J1, a potent inhibitor of the H3K27me3/2-specific demethylases JMJD3 and UTX . Structural analyses reveal that GSK-J2’s pyridine nitrogen orientation prevents bidentate coordination with the catalytic Fe²⁺ ion in JMJD3, rendering it incapable of displacing the cofactor 2-oxoglutarate (2-OG) . This contrasts with GSK-J1, which binds Fe²⁺ via its pyridine and carboxylate groups, achieving an IC50 of 60 nM against JMJD3 .
Selectivity Profiling
Comprehensive selectivity screens confirm GSK-J2’s inactivity against a panel of 2-OG-dependent oxygenases, including other Jumonji family demethylases (e.g., JMJD2C, JMJD1A) and histone-modifying enzymes such as histone deacetylases (HDACs) . Thermal shift assays further validate its lack of binding to JMJD3, with no significant ΔTm observed compared to GSK-J1’s >2.5°C shift .
Table 2: Enzymatic Inhibition Profiles of GSK-J1 and GSK-J2
Enzyme | GSK-J1 IC50 | GSK-J2 IC50 |
---|---|---|
JMJD3 | 60 nM | >100 μM |
UTX | 120 nM | >100 μM |
JMJD2C | >30 μM | >100 μM |
JARID1B | 950 nM | >100 μM |
Applications in Epigenetic Research
Validation of JMJD3-Specific Phenotypes
GSK-J2 sodium salt is routinely employed to distinguish JMJD3-mediated effects from off-target artifacts in cell-based assays. For example, in studies of macrophage polarization, GSK-J4 (the cell-permeable prodrug of GSK-J1) reduces pro-inflammatory cytokine production, while GSK-J5 (the prodrug of GSK-J2) shows no effect, confirming JMJD3’s role in regulating immune responses .
Cancer Biology and Therapeutic Exploration
In glioblastoma models, GSK-J4 induces apoptosis by restoring H3K27me3 levels at oncogene promoters, whereas GSK-J2 fails to alter histone methylation or cell viability . This specificity supports JMJD3 as a therapeutic target in malignancies driven by H3K27me3 loss, such as diffuse intrinsic pontine glioma (DIPG) .
Comparative Analysis with GSK-J1 and Prodrug Derivatives
Structural Determinants of Activity
X-ray crystallography of JMJD3 bound to GSK-J1 reveals critical interactions between the inhibitor’s carboxylate group and Fe²⁺, as well as hydrophobic contacts with residues E1244 and R1246 . GSK-J2’s regio-isomeric pyridine disrupts these interactions, abolishing inhibitory capacity .
Prodrug Development for Cellular Studies
To overcome GSK-J1’s poor cell permeability, ethyl ester prodrugs (GSK-J4 for GSK-J1; GSK-J5 for GSK-J2) are hydrolyzed intracellularly to their active forms . In macrophages, GSK-J4 increases nuclear H3K27me3 by 3.5-fold at 10 μM, while GSK-J5 shows no effect, underscoring the utility of GSK-J2 derivatives as controls .
Future Directions and Research Gaps
Expanding Applications in Disease Models
While GSK-J2 sodium salt has been pivotal in immunology and oncology, its potential in neurodevelopmental disorders linked to JMJD3 dysregulation (e.g., autism spectrum disorders) remains unexplored. Additionally, combination therapies pairing GSK-J4 with DNA methyltransferase inhibitors warrant investigation for synergistic epigenetic effects.
Analytical Challenges and Method Optimization
Current assays for H3K27me3 quantification (e.g., immunoblotting, mass spectrometry) lack single-cell resolution. Integrating GSK-J2 controls with emerging techniques like CUT&Tag or imaging mass cytometry could enhance precision in mapping chromatin dynamics.
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